AB-680 ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

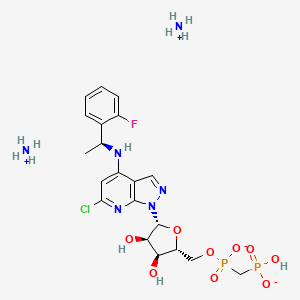

Structure

2D Structure

Properties

Molecular Formula |

C20H30ClFN6O9P2 |

|---|---|

Molecular Weight |

614.9 g/mol |

IUPAC Name |

diazanium;[(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[5,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |

InChI |

InChI=1S/C20H24ClFN4O9P2.2H3N/c1-10(11-4-2-3-5-13(11)22)24-14-6-16(21)25-19-12(14)7-23-26(19)20-18(28)17(27)15(35-20)8-34-37(32,33)9-36(29,30)31;;/h2-7,10,15,17-18,20,27-28H,8-9H2,1H3,(H,24,25)(H,32,33)(H2,29,30,31);2*1H3/t10-,15+,17+,18+,20+;;/m0../s1 |

InChI Key |

VVDIOJBTSCUIEW-AJLCLCFCSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O)Cl.[NH4+].[NH4+] |

Canonical SMILES |

CC(C1=CC=CC=C1F)NC2=CC(=NC3=C2C=NN3C4C(C(C(O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O)Cl.[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AB-680 (Quemliclustat), a Potent CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AB-680, also known as quemliclustat, is a potent, reversible, and selective small-molecule inhibitor of the ecto-5'-nucleotidase (CD73).[1] CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in creating an immunosuppressive tumor microenvironment.[2][3] By inhibiting CD73, AB-680 blocks the conversion of adenosine monophosphate (AMP) to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment.[4][5] This action restores and enhances the anti-tumor activity of immune cells, such as T cells and Natural Killer (NK) cells.[6][7] Preclinical and clinical studies have demonstrated the potential of AB-680, both as a monotherapy and in combination with other immunotherapies and chemotherapies, to elicit a robust anti-tumor response.[2][8][9] This guide provides a comprehensive overview of the mechanism of action of AB-680, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the core pathways and processes.

Core Mechanism of Action: Inhibition of the Adenosine Pathway

The primary mechanism of action of AB-680 is the competitive and reversible inhibition of the CD73 enzyme.[1] CD73 is a key ecto-enzyme responsible for the final step in the extracellular adenosine production pathway. This pathway begins with the release of adenosine triphosphate (ATP) from cancer cells, which is then hydrolyzed to AMP by the ectonucleotidase CD39. CD73 subsequently dephosphorylates AMP to produce adenosine.[5][10]

High concentrations of adenosine in the tumor microenvironment are profoundly immunosuppressive. Adenosine binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells, NK cells, and myeloid-derived suppressor cells (MDSCs), leading to a blunted anti-tumor immune response.[4][7]

AB-680 directly counteracts this immunosuppressive mechanism. By binding to CD73 with high potency, it prevents the generation of adenosine, thereby "releasing the brakes" on the immune system and allowing for a more effective anti-tumor response.[6][11] This leads to increased proliferation and cytokine production by CD8+ and CD4+ T cells, enhanced NK cell activity, and a reduction in the number and function of immunosuppressive regulatory T cells (Tregs) and MDSCs.[2][4]

Quantitative Data

The following tables summarize the key quantitative data for AB-680, demonstrating its potency, selectivity, and clinical activity.

Table 1: In Vitro Potency and Selectivity of AB-680

| Parameter | Species/Cell Line | Value | Reference(s) |

| Ki (Inhibition Constant) | Human CD73 (hCD73) | 4.9 pM | |

| Human CD73 (hCD73) | 5 pM | [1][5][10] | |

| IC50 (Half-maximal inhibitory concentration) | Soluble hCD73 | 0.043 nM | [11] |

| CHO cells expressing hCD73 | 0.070 nM | [11] | |

| Human CD8+ T cells | 0.008 nM | [1][11] | |

| Mouse CD8+ T cells | 0.66 nM | [1][11] | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.011 nM | [1][11] | |

| Selectivity | Over CD39 | >10,000-fold | [11] |

| Over NTPDase 1, 2, 3, and 8 | >10 µM (IC50) | [1] |

Table 2: Clinical Trial Data for AB-680 in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) - ARC-8 Phase 1/1b Study

| Parameter | Value | Reference(s) |

| Treatment Regimen | AB-680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1) | [12] |

| Objective Response Rate (ORR) | 41% (7/17 evaluable patients) | [12] |

| Disease Control Rate | 88% (15/17 patients experienced some lesion shrinkage) | [12] |

| Recommended Phase 2 Dose (RP2D) | 100 mg every two weeks | [12] |

| Most Common Treatment-Emergent Adverse Events (AEs) | Fatigue (68%), Anemia (53%), Alopecia (42%), Diarrhea (42%), Neutrophil count decrease (42%) | [12] |

Experimental Protocols

The characterization of AB-680's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Malachite Green Assay for CD73 Enzymatic Activity

This colorimetric assay is used to quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is directly proportional to the enzyme's activity.

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at a wavelength of approximately 620-650 nm.[6][13]

Protocol:

-

Reagent Preparation:

-

Prepare a CD73 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

-

Reconstitute recombinant human CD73 enzyme in the assay buffer to a working concentration.

-

Prepare a stock solution of AMP (the substrate) in the assay buffer.

-

Prepare serial dilutions of AB-680 in the assay buffer.

-

Prepare the Malachite Green reagent according to the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the CD73 enzyme solution to each well.

-

Add the serially diluted AB-680 or a vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the AMP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

After a short incubation period for color development (e.g., 15-20 minutes), measure the absorbance at ~630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme).

-

Plot the absorbance (proportional to enzyme activity) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Jump-Dilution Experiment for Determining Reversibility and Dissociation Kinetics

This experiment is crucial for determining whether an inhibitor binds reversibly to its target enzyme and for quantifying the inhibitor's dissociation rate constant (k_off), which is inversely related to its residence time on the target.

Principle: An enzyme and a high concentration of the inhibitor are pre-incubated to form a stable complex. This complex is then rapidly diluted into a solution containing the substrate. If the inhibitor is reversible, it will dissociate from the enzyme, leading to a recovery of enzyme activity over time.[2]

Protocol:

-

Pre-incubation:

-

Incubate a concentrated solution of the CD73 enzyme with a saturating concentration of AB-680 (typically 10-100 times the IC50) for a sufficient time to reach binding equilibrium.

-

-

Jump Dilution:

-

Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing a saturating concentration of the AMP substrate. This dilution reduces the concentration of the free inhibitor to a level well below its IC50, preventing significant re-binding.

-

-

Activity Measurement:

-

Continuously monitor the enzymatic reaction by measuring the product formation (e.g., using the Malachite Green assay) over time.

-

-

Data Analysis:

-

Plot the product concentration versus time.

-

The rate of recovery of enzyme activity is used to calculate the dissociation rate constant (k_off) by fitting the data to an appropriate kinetic model. A slow recovery indicates a slow k_off and a long residence time of the inhibitor on the enzyme. The demonstration of activity recovery confirms the reversible nature of the inhibition.[9]

-

Mandatory Visualizations

Caption: The Adenosine Pathway and the inhibitory action of AB-680 on CD73.

Caption: Workflow for a Malachite Green-based CD73 inhibition assay.

Caption: Logical flow from AB-680 administration to anti-tumor response.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. eubopen.org [eubopen.org]

- 7. assaygenie.com [assaygenie.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abcam.com [abcam.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

In-Depth Technical Guide: AB-680 Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-680, also known as Quemliclustat, is a potent and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[1] By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine within the tumor microenvironment, CD73 contributes to the suppression of anti-tumor immunity.[1] AB-680 is under investigation as a therapeutic agent in oncology, with the aim of restoring anti-tumor immune responses by blocking adenosine production. This document provides a comprehensive technical overview of the structure, properties, and biological activity of the AB-680 ammonium salt.

Chemical Structure and Properties

AB-680 is a complex molecule featuring a substituted pyrazolo[3,4-b]pyridine core linked to a ribofuranosyl moiety, which is further functionalized with a phosphonate group. The ammonium salt form of AB-680 is the diammonium salt, indicating that both phosphonate groups are deprotonated and form ionic bonds with ammonium cations (NH₄⁺).

Chemical Structure

Systematic Name: [(2R,3S,4R,5R)-5-[6-chloro-4-[[(1S)-1-(2-fluorophenyl)ethyl]amino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate diammonium

Molecular Formula: C₂₀H₃₀ClFN₆O₉P₂[3]

Molecular Weight: 614.89 g/mol [3]

CAS Number (for parent compound): 2105904-82-1

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for the this compound salt is not publicly available. However, based on its structure and available information, the following properties can be inferred and have been reported by suppliers:

| Property | Value/Information |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO[3] |

| Storage | Recommended storage at -20°C |

Mechanism of Action and Signaling Pathway

AB-680 exerts its therapeutic effect by inhibiting the enzymatic activity of CD73. This inhibition is crucial in the context of the tumor microenvironment, where high levels of extracellular adenosine suppress the activity of immune cells, such as T cells and Natural Killer (NK) cells.

Adenosine Signaling Pathway

The production of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular ATP is first hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. AB-680 specifically targets this second step, thereby blocking the final and rate-limiting step in adenosine generation.

Biological Activity

AB-680 is a highly potent inhibitor of human CD73, demonstrating picomolar affinity. Its inhibitory activity has been characterized in various in vitro assays.

In Vitro Potency

| Parameter | Species/Cell Line | Value | Reference(s) |

| Kᵢ | Human CD73 | 4.9 pM | [4] |

| IC₅₀ | Soluble hCD73 | 0.043 nM | [4] |

| IC₅₀ | Human CD8⁺ T-cells | 0.008 nM | [4] |

| IC₅₀ | Mouse CD8⁺ T-cells | 0.66 nM | [4] |

| IC₅₀ | Human PBMCs | 0.011 nM | [4] |

AB-680 exhibits high selectivity for CD73 over other ecto-nucleotidases, such as CD39.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the this compound salt are proprietary and not fully available in the public domain. However, based on published literature, general methodologies for relevant assays can be outlined.

Synthesis of this compound Salt

While a precise, step-by-step protocol for the synthesis of the ammonium salt is not publicly available, the general approach would involve the synthesis of the parent AB-680 molecule, followed by a salt formation step. The synthesis of the core structure of AB-680 has been described in the scientific literature and likely involves multi-step organic synthesis. The final step to form the diammonium salt would typically involve treating the purified AB-680 free acid with a source of ammonia, such as ammonium hydroxide, in a suitable solvent, followed by isolation of the salt.

In Vitro CD73 Inhibition Assay (General Protocol)

The inhibitory activity of AB-680 on CD73 can be assessed by measuring the production of phosphate from the hydrolysis of AMP.

1. Reagents and Materials:

-

Recombinant human CD73

-

Adenosine monophosphate (AMP)

-

AB-680

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Plate reader

2. Procedure: a. Prepare a serial dilution of AB-680 in the assay buffer. b. In a 96-well plate, add the recombinant human CD73 enzyme to each well. c. Add the serially diluted AB-680 or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding AMP to each well. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at the same temperature. f. Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent. g. Read the absorbance on a plate reader at the appropriate wavelength. h. Calculate the percent inhibition for each concentration of AB-680 and determine the IC₅₀ value by fitting the data to a dose-response curve.

T-Cell Activation Assay (General Protocol)

The effect of AB-680 on T-cell activation can be evaluated by measuring cytokine production in the presence of an immunosuppressive environment.

1. Reagents and Materials:

-

Isolated human T-cells (e.g., from peripheral blood mononuclear cells - PBMCs)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads)

-

AMP

-

AB-680

-

Cell culture medium

-

Cytokine detection kit (e.g., ELISA or CBA for IFN-γ)

-

96-well cell culture plate

-

Flow cytometer or ELISA reader

2. Procedure: a. Plate the isolated T-cells in a 96-well cell culture plate. b. Add AB-680 at various concentrations to the wells. c. Add AMP to the wells to create an immunosuppressive environment. d. Add T-cell activation stimuli to all wells (except for negative controls). e. Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator. f. Collect the cell culture supernatant. g. Measure the concentration of a key T-cell activation cytokine, such as IFN-γ, in the supernatant using an appropriate detection kit. h. Analyze the data to determine the effect of AB-680 on reversing AMP-induced suppression of T-cell activation.

Summary and Future Directions

This compound salt is a highly potent and selective inhibitor of CD73 with a clear mechanism of action in the context of tumor immunology. Its ability to block the production of immunosuppressive adenosine in the tumor microenvironment makes it a promising candidate for cancer immunotherapy, particularly in combination with other immunomodulatory agents. Further research and clinical development will continue to elucidate its full therapeutic potential and optimal clinical application. The availability of detailed synthetic and analytical protocols in the public domain remains limited, which is common for proprietary therapeutic compounds under active development.

References

Preclinical Profile of AB-680 (Quemliclustat): A Potent CD73 Inhibitor for Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for AB-680 (Quemliclustat), a novel, potent, and selective small-molecule inhibitor of the ecto-5'-nucleotidase (CD73). The information presented herein is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Extracellular adenosine in the tumor microenvironment (TME) is a key immunosuppressive molecule that hinders anti-tumor immune responses.[1][2][3] CD73 is the primary enzyme responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine, thus playing a critical role in this immunosuppressive pathway.[1][2][3] AB-680 is a first-in-class, reversible, and competitive inhibitor of CD73 designed to block the production of adenosine and restore anti-tumor immunity.[1][4]

Mechanism of Action

AB-680 selectively targets and inhibits the enzymatic activity of both soluble and cell-bound CD73.[1] By blocking the hydrolysis of AMP to adenosine, AB-680 reduces the concentration of immunosuppressive adenosine within the TME. This alleviates the adenosine-mediated suppression of various immune cells, including T-cells and Natural Killer (NK) cells, and is intended to enhance the efficacy of cancer immunotherapies.[1][2]

Quantitative Data Summary

The preclinical efficacy of AB-680 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of AB-680

| Parameter | Species/Cell Type | Value | Reference |

| Ki (hCD73) | Human | 5 pM | [3][4] |

| IC50 (hCD73) | Soluble Human CD73 | 0.043 nM | |

| IC50 | CHO-hCD73 cells | 0.070 nM | |

| IC50 | Human CD8+ T-cells | 0.008 nM | |

| IC50 | Human PBMCs | 0.011 nM | |

| IC50 | Mouse CD8+ T-cells | 0.66 nM | |

| Selectivity | >10,000-fold vs. CD39 | - |

Table 2: In Vivo Anti-Tumor Efficacy of AB-680 in B16F10 Melanoma Model

| Treatment Group | Dosing | Tumor Growth Inhibition | Key Immunophenotype Changes | Reference |

| AB-680 Monotherapy | 10 mg/kg, s.c. daily | Significant inhibition of tumor growth | Increased intratumoral CD4+ and CD8+ T-cells; Decreased Tregs and MDSCs | [1] |

| AB-680 + anti-PD-1 | AB-680: 10 mg/kg, s.c. daily; anti-PD-1: 2.5 mg/kg, i.p. every 3 days | Further reduction in tumor growth compared to single agents | Enhanced infiltration of effector T-cells | [1] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)

This assay quantifies the potency of AB-680 by measuring the inhibition of AMP hydrolysis by CD73. The amount of inorganic phosphate produced is determined colorimetrically.

-

Cell Lines/Enzyme: Recombinant soluble human CD73 or Chinese Hamster Ovary (CHO) cells stably expressing human CD73 (CHO-hCD73) were used as the source of CD73 activity.

-

Substrate: Adenosine monophosphate (AMP).

-

Assay Principle: The assay measures the amount of free phosphate released from the enzymatic hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with inorganic phosphate, which can be quantified by measuring absorbance at approximately 620-640 nm.

-

Protocol:

-

CHO-hCD73 cells were seeded in 96-well plates.

-

Cells were washed with a phosphate-free buffer.

-

Varying concentrations of AB-680 were added to the wells and pre-incubated.

-

The enzymatic reaction was initiated by the addition of AMP.

-

After a defined incubation period at 37°C, the reaction was stopped.

-

Malachite green reagent was added, and after color development, the absorbance was read using a microplate reader.

-

IC50 values were calculated from the dose-response curves.

-

T-Cell Activation and Proliferation Assays

These assays assess the ability of AB-680 to reverse the immunosuppressive effects of adenosine on T-cell function.

-

Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated, from which CD4+ and CD8+ T-cells were purified.

-

Stimulation: T-cells were activated using anti-CD2/CD3/CD28 beads.

-

Immunosuppression: To mimic the TME, T-cell activation was suppressed by the addition of AMP, which is converted to adenosine by CD73 expressed on the T-cells.

-

Protocol:

-

Purified human CD4+ or CD8+ T-cells were cultured in the presence of anti-CD2/CD3/CD28 beads for stimulation.

-

AMP was added to the culture to induce immunosuppression.

-

AB-680 was added at various concentrations to test its ability to rescue T-cell function.

-

After a 3-day incubation, T-cell proliferation was assessed by measuring the dilution of a fluorescent dye (e.g., CFSE) using flow cytometry.

-

T-cell activation was evaluated by measuring the expression of activation markers, such as CD25, by flow cytometry.

-

Supernatants were collected to measure the secretion of cytokines, such as IFN-γ, using an ELISA or cytometric bead array (CBA).

-

In Vivo Syngeneic Mouse Model (B16F10 Melanoma)

This model was used to evaluate the anti-tumor activity of AB-680 alone and in combination with an anti-PD-1 antibody.

-

Animal Model: C57BL/6 mice.

-

Tumor Cell Line: B16F10 murine melanoma cells (3 x 105 cells) were injected subcutaneously into the flank of the mice.

-

Treatment Regimens:

-

Monotherapy: Mice were treated with either vehicle or AB-680 (10 mg/kg) administered subcutaneously daily, starting from the day of tumor cell injection.

-

Combination Therapy: Once tumors reached a size of approximately 50 mm³, mice were randomized into treatment groups. AB-680 was administered daily (10 mg/kg, s.c.), and an anti-PD-1 antibody was administered every 3 days (2.5 mg/kg, i.p.).

-

-

Endpoints:

-

Tumor growth was monitored by measuring tumor volume over time.

-

At the end of the study, tumors were harvested for immunophenotyping by flow cytometry to analyze the composition of tumor-infiltrating immune cells (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells (Tregs), and myeloid-derived suppressor cells (MDSCs)).

-

Conclusion

The preclinical data for AB-680 demonstrate that it is a highly potent and selective inhibitor of CD73. By effectively blocking the production of immunosuppressive adenosine in the tumor microenvironment, AB-680 restores anti-tumor immune responses, leading to inhibition of tumor growth in preclinical models. These findings provide a strong rationale for the clinical development of AB-680 as a novel immunotherapy agent for the treatment of cancer, both as a single agent and in combination with other immunotherapies such as PD-1 inhibitors.

References

- 1. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

AB-680: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the tumor microenvironment (TME) by generating immunosuppressive adenosine. By blocking the conversion of adenosine monophosphate (AMP) to adenosine, AB-680 aims to reverse the adenosine-mediated suppression of anti-tumor immunity. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of AB-680, compiling available data into a structured format to facilitate research and development efforts in the field of cancer immunotherapy.

Pharmacokinetics

AB-680 has been characterized by its low clearance and long half-life in preclinical studies, a profile that makes it suitable for intravenous administration.[1][2] A Phase 1 study in healthy volunteers evaluated single ascending doses (0.1, 0.6, 2, 4, 8, 16, and 25 mg) and multiple weekly doses (8 mg) of intravenously administered AB-680, demonstrating a favorable safety and PK/PD profile that supports a bi-weekly dosing regimen in cancer patients.[3][4] The pharmacokinetic properties were found to be dose-proportional at higher doses.[4] Another study in healthy volunteers assessed the pharmacokinetics of an oral formulation of AB-680.[5]

Preclinical Pharmacokinetic Parameters

While specific Cmax, Tmax, and AUC values for AB-680 in various preclinical species are not publicly available in detail, the compound is consistently described as having very low clearance and long half-lives across different animal models.[6] The projected half-life in humans is estimated to be between 4 and 14 days.

| Parameter | Mouse | Rat | Dog | Monkey | Human (Projected) |

| Clearance | Low | Low | Low | Low | Low |

| Half-life (t½) | Long | Long | Long | Long | 4 - 14 days |

| Route of Administration | Intravenous | Intravenous | Intravenous | Intravenous | Intravenous / Oral |

This table summarizes the qualitative pharmacokinetic profile of AB-680 in preclinical species and the projected human half-life. Specific quantitative values are not consistently available in the public domain.

Pharmacodynamics

The primary pharmacodynamic effect of AB-680 is the potent and selective inhibition of the enzyme CD73. This inhibition leads to a reduction in the production of adenosine in the TME, thereby reversing the immunosuppressive effects of adenosine on various immune cells, particularly T cells.

In Vitro Potency and Selectivity

AB-680 is a highly potent inhibitor of human CD73 with a Ki of 5 pM and an IC50 of less than 0.01 nM on human CD8+ T-cells.[3] It demonstrates high selectivity for CD73 over other ecto-nucleotidases.[3]

| Parameter | Value |

| Ki (human CD73) | 5 pM[3] |

| IC50 (human CD8+ T-cells) | < 0.01 nM[7] |

Reversal of Adenosine-Mediated Immune Suppression

In vitro studies have demonstrated that AB-680 can effectively reverse the suppressive effects of AMP and adenosine on T-cell function. In the presence of AB-680, the proliferation of CD4+ and CD8+ T cells is restored, and the production of effector cytokines such as interferon-gamma (IFN-γ) is increased.[1]

Clinical Pharmacodynamics and Efficacy

The ARC-8 phase 1/1b study is evaluating AB-680 in combination with zimberelimab (an anti-PD-1 antibody) and standard-of-care chemotherapy in patients with metastatic pancreatic cancer.[4][8] The study has shown a manageable safety profile and early signs of clinical activity.[4] Dose escalation cohorts have evaluated AB-680 at doses of 25, 50, 75, and 100 mg administered intravenously every two weeks.[5] An objective response rate (ORR) of 41% was observed across the first four dose-escalation cohorts.[5] For patients who remained on treatment for more than 16 weeks, the disease control rate was 85%.[5]

| Clinical Trial | Indication | Combination Therapy | Key Findings |

| ARC-8 (Phase 1/1b) | Metastatic Pancreatic Cancer | AB-680 + Zimberelimab + Gemcitabine/nab-paclitaxel | Manageable safety profile; ORR of 41% in initial dose-escalation cohorts; Disease control rate of 85% in patients on treatment >16 weeks.[4][5] |

Experimental Protocols

In Vitro T-Cell Activation and IFN-γ Release Assay

Objective: To assess the ability of AB-680 to reverse AMP-mediated suppression of T-cell activation and cytokine production.

Methodology:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and purify CD4+ and CD8+ T-cells.

-

Activate T-cells using anti-CD3/CD28 beads.

-

Culture the activated T-cells in the presence of varying concentrations of AMP to induce immunosuppression.

-

Treat the cells with a dose range of AB-680.

-

After a defined incubation period (e.g., 72 hours), assess T-cell proliferation using methods such as CFSE dilution measured by flow cytometry.

-

Collect cell culture supernatants and measure the concentration of IFN-γ using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[1][9]

In Vivo Murine Tumor Models

Objective: To evaluate the anti-tumor efficacy of AB-680 alone and in combination with other immunotherapies in a preclinical setting.

Methodology:

-

Select a suitable syngeneic mouse tumor model (e.g., B16F10 melanoma).[4]

-

Implant tumor cells subcutaneously into the flank of immunocompetent mice.

-

Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, AB-680 monotherapy, anti-PD-1 antibody monotherapy, and AB-680 in combination with anti-PD-1 antibody.

-

Administer AB-680 intravenously at a specified dose and schedule.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, harvest tumors and spleens for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry. Analyze markers for T-cell activation (e.g., CD69, CD25) and exhaustion (e.g., PD-1, TIM-3).

-

Analyze cytokine levels in the tumor microenvironment and plasma.

Signaling Pathways and Experimental Workflows

Adenosine Production and Immunosuppression Pathway

The following diagram illustrates the canonical pathway of extracellular adenosine production and its immunosuppressive effects, which are targeted by AB-680.

Caption: AB-680 inhibits CD73, blocking adenosine production and subsequent immune suppression.

Experimental Workflow for In Vitro T-Cell Activation Assay

This diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of AB-680.

Caption: Workflow for assessing AB-680's impact on T-cell activation and cytokine release.

Downstream Signaling of Adenosine Receptors

This diagram details the intracellular signaling cascade following the activation of A2A and A2B receptors by adenosine.

Caption: Adenosine receptor signaling cascade leading to immunosuppressive gene transcription.

References

- 1. arcusbio.com [arcusbio.com]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. arcusbio.com [arcusbio.com]

- 4. arcusbio.com [arcusbio.com]

- 5. A Study to Investigate the Pharmacokinetic Profile of Oral AB680 in Healthy Volunteers [meddatax.com]

- 6. Preclinical Pharmacokinetics of C118P, a Novel Prodrug of Microtubules Inhibitor and Its Metabolite C118 in Mice, Rats, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arcus Biosciences - Arcus Biosciences Announces Nine Abstracts Accepted for Presentation at the SITC 2018 Annual Meeting [investors.arcusbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Role of CD73 in the Tumor Microenvironment: A Technical Guide

Executive Summary: The ectoenzyme CD73 has emerged as a critical regulator of the tumor microenvironment (TME) by acting as the primary producer of immunosuppressive extracellular adenosine.[1][2] High expression of CD73 is a common feature across numerous solid tumors and is frequently associated with poor prognosis and resistance to therapy.[1][3] By generating adenosine, CD73 orchestrates a multifaceted suppression of anti-tumor immunity, affecting T cells, NK cells, and myeloid cells, while also promoting tumor-intrinsic growth, angiogenesis, and metastasis.[1][4][5] This has positioned the CD73-adenosine axis as a highly promising target for next-generation cancer immunotherapies.[6] This guide provides a detailed overview of CD73 biology, its functional roles in the TME, its clinical significance, and the methodologies used for its study, intended for researchers and drug development professionals in oncology.

Introduction to CD73 and the Adenosinergic Pathway

CD73, or ecto-5'-nucleotidase (NT5E), is a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme that plays a pivotal role in purinergic signaling.[3] Its primary function is the dephosphorylation of extracellular adenosine monophosphate (AMP) into adenosine.[2] This is the final and rate-limiting step in a cascade that converts pro-inflammatory extracellular adenosine triphosphate (ATP), often released by dying or stressed cells in the TME, into a potent immunosuppressive signaling molecule.[2]

The canonical pathway for adenosine generation involves two key ectonucleotidases:

-

CD39 (ENTPD1): Hydrolyzes extracellular ATP and adenosine diphosphate (ADP) into AMP.[7]

-

CD73 (NT5E): Hydrolyzes AMP into adenosine.[7]

Once generated, adenosine exerts its effects by binding to four G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), with the A2A (ADORA2A) and A2B (ADORA2B) receptors being the primary mediators of immune suppression in the TME.[4][5]

The Role of CD73 in the Tumor Microenvironment (TME)

Within the TME, CD73 expression is upregulated on both tumor cells and various immune and stromal cells, including regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and cancer-associated fibroblasts (CAFs).[1][7][8] This widespread expression leads to elevated concentrations of adenosine, which profoundly reshapes the TME to favor tumor progression.

Immune Suppression

Adenosine is a master regulator of anti-tumor immunity, primarily through the activation of A2A and A2B receptors on immune cells.[4]

-

T Cells: Adenosine signaling in T cells elevates intracellular cyclic AMP (cAMP) levels, which inhibits T-cell receptor (TCR) signaling, reduces proliferation and cytotoxicity, and limits the production of pro-inflammatory cytokines like IL-2 and IFN-γ.[4][9] It can also promote the expression of other immune checkpoints, such as PD-1.[1]

-

Natural Killer (NK) Cells: The cytotoxic functions of NK cells are suppressed by adenosine, impairing their ability to directly kill tumor cells.[4]

-

Dendritic Cells (DCs): Adenosine impairs the maturation and antigen-presenting capabilities of DCs, preventing the effective priming of anti-tumor T cell responses.[2]

-

Myeloid Cells: It promotes the differentiation of myeloid cells towards an anti-inflammatory, pro-tumor M2 macrophage phenotype and enhances the suppressive activity of MDSCs.[1][4]

Tumor-Intrinsic Effects

Beyond immune evasion, CD73 directly promotes cancer progression:

-

Proliferation and Survival: CD73-generated adenosine can stimulate the proliferation of some cancer cells (e.g., glioma) and inhibit apoptosis by upregulating anti-apoptotic proteins like Bcl-2.[1]

-

Metastasis and Invasion: CD73 expression is linked to increased cancer cell migration and invasion, likely through autocrine activation of adenosine receptors on tumor cells.[1][4]

-

Angiogenesis: Both tumor- and host-derived CD73 contribute to angiogenesis by increasing the production of vascular endothelial growth factor (VEGF).[5]

Resistance to Therapy

Upregulation of the CD73-adenosine axis is a common mechanism of resistance to various cancer treatments, including chemotherapy, radiotherapy, and immunotherapy (e.g., checkpoint inhibitors).[1] By creating a highly immunosuppressive TME, CD73 can dampen the efficacy of therapies that rely on a functional anti-tumor immune response. Combining CD73 blockade with therapies like anti-PD-1 or anti-CTLA-4 has shown synergistic effects in preclinical models.[1]

CD73 Expression and Prognostic Significance

CD73 is overexpressed in a wide range of human cancers compared to corresponding healthy tissues.[1] This high expression often correlates with more aggressive disease and poorer clinical outcomes.

Table 1: Summary of CD73 Expression in Various Cancers

| Cancer Type | CD73 Expression Status | Associated Cells | Reference(s) |

| Breast Cancer (esp. TNBC) | Frequently High | Tumor, Stromal Cells | [1],[2], |

| Lung Cancer (NSCLC) | Frequently High | Tumor Cells | [2],[10] |

| Colorectal Cancer | Frequently High | Tumor, CAFs | [2], |

| Ovarian Cancer | High/Variable | Tumor Cells | [1],[2] |

| Melanoma | Frequently High | Tumor Cells | [2],[4] |

| Prostate Cancer | High | Normal Adjacent Epithelium, Stroma | [1],[11] |

| Gastric Cancer | High | Tumor Cells | [4], |

| Renal Cell Carcinoma (RCC) | High in advanced disease | Tumor Cells | [12] |

| Glioblastoma | High | Tumor Cells | [4] |

Table 2: Prognostic Significance of High CD73 Expression

| Cancer Type | Outcome Measured | Finding | Hazard Ratio (95% CI) | Reference(s) |

| Multiple Solid Tumors | Overall Survival (OS) | Negative | 1.28 (1.19–1.37) | [3] |

| Multiple Solid Tumors | Disease-Free Survival (DFS) | Negative | 1.28 (1.01–1.62) | [3] |

| Breast Cancer (TNBC) | Overall Survival | Negative | - | [1] |

| Renal Cell Carcinoma (M0) | Disease-Free Survival (DFS) | Negative | 2.7 (1.3–5.9) | [12] |

| Renal Cell Carcinoma (M0) | Overall Survival (OS) | Negative | 2.6 (1.2–5.8) | [12] |

| Prostate Cancer | Biochemical Recurrence | Negative (in normal adjacent epithelium) | - | [11] |

| Colorectal Cancer | Overall Survival | Negative | - | |

| Gastric Cancer | Overall Survival | Negative | - |

Note: While high CD73 expression is predominantly a negative prognostic marker, some conflicting reports exist, potentially due to small cohort sizes or differences in the CD73-expressing cell types being analyzed.[1][3]

Therapeutic Targeting of CD73

Given its central role in tumor-mediated immune suppression and progression, inhibiting CD73 is a highly attractive therapeutic strategy.[1] Blockade can be achieved using monoclonal antibodies (mAbs) that inhibit enzymatic activity or small-molecule inhibitors. These agents aim to reduce adenosine levels in the TME, thereby restoring anti-tumor immunity.[2] Numerous CD73 inhibitors are currently being evaluated in clinical trials, most often in combination with immune checkpoint inhibitors.[13][14]

Table 3: Selected CD73 Inhibitors in Clinical Development

| Inhibitor | Mechanism | Target | Selected Clinical Trials | Reference(s) |

| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | NCT03381274, NCT02503774 | [14] |

| AB680 | Small Molecule | CD73 | NCT04104672 | [1] |

| CPI-006 | Monoclonal Antibody | CD73 | NCT03454451 | [14] |

| IBI325 | Bifunctional Antibody | PD-L1 x CD73 | - | [14] |

| ORIC-533 | Small Molecule | CD73 | NCT05024372 | [1] |

| LY3475070 | Small Molecule | CD73 | NCT04148937 | [1] |

| TJ004309 | Monoclonal Antibody | CD73 | NCT03835949 | [14] |

(Trial information is subject to change. Data compiled from multiple sources).[1][14][15]

Key Experimental Methodologies

The study of CD73 requires robust and validated experimental protocols. Below are methodologies for key assays.

Immunohistochemistry (IHC) for CD73 Detection

IHC is used to visualize CD73 protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Detailed Protocol Steps:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x, 10 min each), followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.[16]

-

Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by incubating slides in a retrieval solution (e.g., Sodium Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) at 95-100°C for 20-30 minutes.[17][18]

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 15 minutes. Block non-specific protein binding with a blocking serum for 1 hour at 37°C.[16]

-

Primary Antibody: Incubate with the primary anti-CD73 antibody at an optimized dilution (e.g., 1:50-1:200) for 60 minutes at 37°C or overnight at 4°C in a humidified chamber.[19]

-

Secondary Antibody: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes at room temperature.

-

Detection: Add a chromogen substrate like 3,3'-Diaminobenzidine (DAB) and incubate until the desired stain intensity develops (typically 5-10 minutes).[17]

-

Counterstaining: Lightly stain the nuclei with hematoxylin for 0.5-5 minutes.[17]

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then apply a coverslip with mounting medium.

Flow Cytometry for Cell Surface CD73 Analysis

Flow cytometry is used to quantify the expression of CD73 on the surface of single cells from tumors or peripheral blood.

Detailed Protocol Steps:

-

Single-Cell Suspension: Prepare a single-cell suspension from tissue by mechanical dissociation and/or enzymatic digestion. For blood, isolate peripheral blood mononuclear cells (PBMCs) if needed.

-

Blocking: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS) and block Fc receptors to prevent non-specific antibody binding.

-

Staining: Incubate approximately 1x10^6 cells with a pre-titrated amount of fluorochrome-conjugated anti-CD73 antibody for 30 minutes at 4°C, protected from light.[20] Co-stain with antibodies for other markers (e.g., CD3, CD8 for T cells) and a viability dye (e.g., SYTOX, Propidium Iodide) to exclude dead cells.[20]

-

Washing: Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 400-600 x g for 5 minutes between washes.[20]

-

Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap.[21]

-

Analysis: Gate on viable, single cells and analyze the percentage of CD73-positive cells and their mean fluorescence intensity (MFI) within specific immune populations.

CD73 Enzymatic Activity Assays

These assays measure the catalytic function of CD73 by detecting the products of AMP hydrolysis. Luminescence-based assays are common due to their high sensitivity and compatibility with high-throughput screening (HTS).[22]

Principle of Luminescence-Based Assay (e.g., AMP-Glo™ Assay):

-

CD73 Reaction: Recombinant CD73 or CD73-expressing cells are incubated with a known concentration of AMP. CD73 converts AMP to adenosine and releases inorganic phosphate.

-

AMP Detection: After the reaction, remaining AMP is detected. The assay uses a multi-step enzymatic process where the amount of remaining AMP is inversely proportional to the light output. The less light produced, the higher the CD73 activity.[23]

-

Procedure Outline:

-

Add recombinant human CD73 protein (e.g., 0.1 ng) or cell suspension to a 96-well plate.[23]

-

Initiate the reaction by adding AMP substrate (e.g., 5-10 µM). Incubate for a defined period (e.g., 5-30 minutes) at room temperature or 37°C.[23]

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., AMP-Glo™ Reagent).

-

Measure luminescence using a plate reader. The signal is inversely correlated with CD73 activity.[24]

-

Quantification of Adenosine in the TME

Accurately measuring adenosine concentration in tissues is challenging due to its short half-life.[25] Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard method for sensitive and specific quantification.[25] Studies suggest that extracellular adenosine levels in solid tumors can be in the 50-100 µM range, sufficient to cause significant immune suppression.[25][26]

Conclusion and Future Perspectives

CD73 is a central node in a powerful immunosuppressive pathway that is co-opted by tumors to facilitate immune evasion, progression, and therapeutic resistance. Its high expression across many cancer types and strong association with poor prognosis underscore its clinical relevance.[1][7] Targeting the CD73-adenosine axis represents a compelling strategy to reverse immune suppression and enhance the efficacy of other cancer therapies, particularly immune checkpoint blockade.[6]

Ongoing clinical trials with various CD73 inhibitors will be critical in defining their therapeutic potential.[13] Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from these therapies, exploring novel combination strategies, and understanding the complex interplay between different adenosine-generating pathways in the TME.

References

- 1. The Clinical Significance of CD73 in Cancer [mdpi.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD73–adenosine: a next-generation target in immuno-oncology - ProQuest [proquest.com]

- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 8. CD73-mediated adenosine production by CD8 T cell-derived extracellular vesicles constitutes an intrinsic mechanism of immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Prognostic significance and immune correlates of CD73 expression in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. abcepta.com [abcepta.com]

- 17. genomeme.ca [genomeme.ca]

- 18. Immunohistochemistry staining [bio-protocol.org]

- 19. genomeme.ca [genomeme.ca]

- 20. research.pasteur.fr [research.pasteur.fr]

- 21. mdpi.com [mdpi.com]

- 22. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]

AB-680 selectivity profile against other ectonucleotidases

An In-Depth Technical Guide on the Selectivity Profile of AB-680 Against Other Ectonucleotidases

Audience: Researchers, scientists, and drug development professionals.

Core Tenet: The Adenosine Axis in Immunosuppression

Within the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a potent immunosuppressive agent, hindering the activity of effector T cells and natural killer (NK) cells.[1][2][3] The generation of this adenosine is primarily a two-step enzymatic process orchestrated by cell-surface enzymes known as ectonucleotidases. First, CD39 (ectonucleoside triphosphate diphosphohydrolase-1) hydrolyzes extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP).[2][3][4] Subsequently, CD73 (ecto-5'-nucleotidase) catalyzes the final, rate-limiting step, converting AMP to adenosine.[4][5][6] AB-680 (also known as quemliclustat) is a potent, reversible, and competitive small-molecule inhibitor designed to selectively target CD73, thereby blocking adenosine production and mitigating its immunosuppressive effects.[1][5][7][8]

Caption: Adenosine production pathway and the inhibitory action of AB-680.

Quantitative Selectivity Profile of AB-680

The therapeutic utility of an enzyme inhibitor is critically dependent on its selectivity for the intended target over other related enzymes. Off-target inhibition can lead to unforeseen side effects and a narrowed therapeutic window. AB-680 has demonstrated exceptional selectivity for CD73.

The following table summarizes the inhibitory potency and selectivity of AB-680 against key human ectonucleotidases.

| Target Enzyme | Inhibitor | Potency (Kᵢ or IC₅₀) | Selectivity vs. CD73 |

| CD73 | AB-680 | Kᵢ: 4.9 pM [7][9] | - |

| CD39 | AB-680 | >10,000-fold less potent than vs. CD73 | >10,000-fold[9] |

| ENPP1 | AB-680 | Not significantly inhibited | High |

| NPPase | AB-680 | Not significantly inhibited | High |

Note: Specific IC₅₀ values for ENPP1 and NPPase are not detailed in the available literature, but the compound is consistently described as highly selective against related ectonucleotidases.[2]

Experimental Protocols for Determining Ectonucleotidase Inhibition

The assessment of inhibitor potency and selectivity relies on robust biochemical assays that accurately measure enzyme activity. The malachite green assay is a standard colorimetric method frequently employed for this purpose, as it directly quantifies the inorganic phosphate (Pi) produced during nucleotide hydrolysis.[1][2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arcusbio.com [arcusbio.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ab680 - My Cancer Genome [mycancergenome.org]

- 9. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]

Methodological & Application

Application Notes and Protocols: AB-680 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-680, also known as quemliclustat, is a potent, reversible, and highly selective small-molecule inhibitor of CD73.[1][2][3] CD73, an ecto-5'-nucleotidase, is a key enzyme in the purinergic signaling pathway, responsible for the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[4][5] In the tumor microenvironment (TME), elevated levels of adenosine suppress the anti-tumor immune response.[6][7] By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, thereby restoring the function of immune cells such as T-cells and promoting an anti-tumor immune response.[8][9] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of AB-680.

Mechanism of Action: CD73 Inhibition

AB-680 is a competitive inhibitor of CD73 with high potency, exhibiting a Ki of 4.9 pM for human CD73.[1][3] The primary mechanism of action is the blockade of the enzymatic activity of CD73, which prevents the hydrolysis of AMP into adenosine.[9] This leads to a reduction of adenosine in the TME, which in turn reverses the adenosine-mediated suppression of immune cells.[4][8]

Signaling Pathway

The following diagram illustrates the role of CD73 in the adenosine signaling pathway and the inhibitory action of AB-680.

Caption: CD73 Signaling Pathway and AB-680 Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activity of AB-680 from various studies.

| Parameter | Species | Cell/Enzyme Type | Value | Reference |

| Ki | Human | CD73 | 4.9 pM | [1] |

| IC50 | Human | Soluble CD73 | 0.043 nM | [3] |

| IC50 | Human | CHO cells expressing hCD73 | 0.070 nM | [3] |

| IC50 | Human | CD8+ T Cells | 0.66 nM | [3] |

| IC50 | Mouse | CD8+ T Cells | 0.008 nM | [3] |

| IC50 | Human | PBMCs | 0.011 nM | [3] |

Experimental Protocols

CD73 Enzymatic Activity Assay (AMP Hydrolysis)

This protocol is designed to measure the direct inhibitory effect of AB-680 on the enzymatic activity of CD73 by quantifying the hydrolysis of AMP. A common method is the malachite green assay, which detects the release of inorganic phosphate, or a commercially available bioluminescent assay.[10]

Experimental Workflow

Caption: Workflow for CD73 Enzymatic Activity Assay.

Materials:

-

Recombinant human CD73 or cells expressing CD73 (e.g., CHO-CD73)[10]

-

AB-680

-

Adenosine Monophosphate (AMP)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Detection reagent (e.g., Malachite Green Phosphate Assay Kit or AMP-Glo™ Assay)

-

Plate reader

Procedure:

-

Prepare AB-680 dilutions: Create a serial dilution of AB-680 in assay buffer. The concentration range should span the expected IC50 value.

-

Plate setup: Add the diluted AB-680 to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add CD73: Add the recombinant CD73 enzyme or CD73-expressing cells to each well.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow AB-680 to bind to the enzyme.

-

Initiate reaction: Add AMP to all wells to start the enzymatic reaction.

-

Reaction incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop reaction and detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

-

Data acquisition: Measure the signal (absorbance for malachite green or luminescence for AMP-Glo™) using a plate reader.

-

Data analysis: Plot the signal against the logarithm of the AB-680 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

T-Cell Activation and Cytokine Production Assay

This assay evaluates the ability of AB-680 to reverse AMP-mediated immunosuppression and restore T-cell function, such as cytokine production (e.g., IFN-γ, IL-2) and proliferation.[9][11]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells

-

AB-680

-

AMP

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plate

-

ELISA kit for cytokine detection (e.g., human IFN-γ) or flow cytometer for proliferation analysis

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

Procedure:

-

Cell preparation: Isolate PBMCs or T-cells from healthy donor blood.

-

Cell plating: Plate the cells in a 96-well plate at a predetermined density.

-

Treatment: Add AB-680 at various concentrations to the appropriate wells.

-

Immunosuppression induction: Add AMP to the wells to induce immunosuppression. Include control wells without AMP.

-

T-cell activation: Add T-cell activation reagents (e.g., anti-CD3/CD28 beads) to all wells except for the unstimulated controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-96 hours.[11]

-

Cytokine analysis (ELISA): After incubation, collect the cell culture supernatant. Measure the concentration of cytokines (e.g., IFN-γ) using an ELISA kit according to the manufacturer's protocol.

-

Proliferation analysis (Flow Cytometry): If assessing proliferation, stain cells with a proliferation dye before plating. After incubation, harvest the cells and analyze the dye dilution by flow cytometry.

-

Data analysis: For cytokine data, plot the cytokine concentration against the AB-680 concentration. For proliferation data, quantify the percentage of divided cells.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of AB-680's activity. These assays are crucial for understanding the compound's mechanism of action and its potential as an immuno-oncology therapeutic. Researchers should optimize these protocols based on their specific cell systems and experimental goals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. arcusbio.com [arcusbio.com]

- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ab680 - My Cancer Genome [mycancergenome.org]

- 9. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for AB-680 in Syngeneic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-680 (also known as quemliclustat) is a highly potent, selective, and reversible small-molecule inhibitor of CD73, a key ecto-enzyme in the adenosine signaling pathway.[1][2][3] In the tumor microenvironment (TME), CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] Adenosine then acts as a potent immunosuppressive molecule, dampening the activity of crucial anti-tumor immune cells such as CD8+ T cells and Natural Killer (NK) cells.[3][4] By inhibiting CD73, AB-680 blocks the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immunity.[4][5]

These application notes provide detailed protocols for utilizing AB-680 in preclinical syngeneic mouse models to evaluate its efficacy as a monotherapy and in combination with other immunotherapies, such as immune checkpoint blockade (ICB). Syngeneic models are critical for immuno-oncology research as they utilize immunocompetent mice, allowing for the comprehensive study of a therapeutic agent's interaction with a fully functional immune system.[6][7]

Mechanism of Action: The Adenosine Pathway

The primary mechanism of AB-680 is the targeted inhibition of CD73. Within the tumor microenvironment, stressed or dying tumor cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to AMP, and CD73 converts AMP to adenosine. AB-680 specifically blocks this second step, preventing the accumulation of adenosine and reversing its immunosuppressive effects on immune cells. This leads to increased activation and function of effector T cells and a shift towards a more pro-inflammatory, anti-tumor TME.[3][4]

Key Characteristics of AB-680

A summary of the key in vitro potency and preclinical efficacy data for AB-680 is presented below.

| Parameter | Species | Value / Observation | Reference(s) |

| Potency (Ki) | Human | 4.9 pM | [2] |

| Potency (IC50) | Human CD8+ T-cells | < 0.01 nM | [1] |

| Selectivity | Against CD39 | >10,000-fold | [2] |

| Monotherapy Efficacy | B16F10 Melanoma Model | Significant delay in tumor growth | [5] |

| KPC Pancreatic Model | Significant reduction in tumor growth | [8] | |

| Combination Efficacy | B16F10 + anti-PD-1 | Enhanced tumor growth inhibition vs either agent alone | [4][5] |

| Immune Cell Modulation | B16F10 Model | Increase in intratumoral CD8+ T cells; Decreased Tregs & MDSCs | [4][5] |

| KPC Pancreatic Model | Increase in activated CD8+ T cells, dendritic cells, and macrophages | [8] |

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies with AB-680 in syngeneic mouse models. The B16F10 melanoma and KPC pancreatic cancer models are used as primary examples.

General Workflow for a Syngeneic Mouse Study

This diagram outlines the typical workflow for evaluating AB-680 in a syngeneic mouse model.

Protocol: AB-680 Efficacy in a Subcutaneous B16F10 Melanoma Model

This protocol details a study to assess the anti-tumor activity of AB-680 as a monotherapy and in combination with an anti-PD-1 antibody.

Materials:

-

Mice: 6-8 week old female C57BL/6 mice.

-

Cells: B16F10 melanoma cell line.

-

Reagents:

-

AB-680 (for in vivo use).

-

Vehicle for AB-680: e.g., 10% DMSO + 90% SBE-β-CD in 0.9% saline.[8]

-

Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent).

-

Isotype control antibody.

-

PBS, Trypsin, cell culture medium (e.g., DMEM).

-

Matrigel (optional, for enhancing tumor take).

-

Procedure:

-

Cell Preparation:

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Harvest cells at ~80% confluency.[9]

-

Wash cells with sterile PBS and resuspend in cold, serum-free PBS (or a 1:1 mixture of PBS:Matrigel) at a concentration of 5x105 cells per 100 µL. Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize C57BL/6 mice. Shave and sterilize the right flank.

-

Subcutaneously inject 100 µL of the cell suspension (5x105 cells) into the flank.

-

-

Animal Grouping and Treatment:

-

Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width2).

-

When average tumor volume reaches ~60-100 mm3, randomize mice into treatment groups (n=8-10 mice/group).

-

Group 1 (Vehicle): Administer vehicle control according to the AB-680 schedule.

-

Group 2 (AB-680): Administer AB-680 at 10 mg/kg, once daily, via oral gavage or intraperitoneal (IP) injection.[5]

-

Group 3 (anti-PD-1): Administer anti-PD-1 antibody at 10 mg/kg, IP, twice a week.

-

Group 4 (Combination): Administer both AB-680 and anti-PD-1 as per the schedules above.

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm3) or show signs of ulceration or morbidity.

-

At the endpoint, collect tumors, spleens, and blood for downstream analysis.

-

Protocol: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the processing of harvested tumors for flow cytometric analysis of immune cell populations.

Materials:

-

Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of Collagenase D, Collagenase IV, and DNase I.

-

Flow Cytometry Buffer (FACS Buffer): PBS with 2% FBS and 2 mM EDTA.

-

Red Blood Cell (RBC) Lysis Buffer.

-

Fc Block (anti-CD16/32 antibody).

-

Fluorescently-conjugated antibodies (see table below).

-

Live/Dead stain.

-

70 µm and 40 µm cell strainers.

Procedure:

-

Tumor Dissociation:

-

Weigh the harvested tumor and mince it into small pieces (1-2 mm2) in a petri dish on ice.[10]

-

Transfer tissue fragments to a dissociation tube containing enzymatic digestion buffer.

-

Incubate at 37°C with agitation for 30-60 minutes, or as per the kit manufacturer's instructions.

-

Neutralize the enzymes with media containing FBS.

-

-

Single-Cell Suspension Preparation:

-

Pass the digested tissue suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Wash the strainer with FACS buffer.

-

Centrifuge the cell suspension (300-400 x g, 5-7 min, 4°C).

-

If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer for 1-2 minutes, then quench with excess FACS buffer and centrifuge again.

-

Pass the resuspended cells through a 40 µm strainer to remove any remaining clumps.

-

-

Staining for Flow Cytometry:

-

Count viable cells using a hemocytometer and Trypan Blue.

-

Aliquot 1-2 x 106 cells per well into a 96-well V-bottom plate.

-

Stain with a Live/Dead dye according to the manufacturer's protocol.

-

Wash the cells with FACS buffer.

-

Block Fc receptors by incubating with Fc Block for 10-15 minutes at 4°C.

-

Add the cocktail of surface antibodies and incubate for 20-30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

(Optional) For intracellular staining (e.g., FoxP3 for Tregs), proceed with a fixation/permeabilization kit and subsequent intracellular antibody staining.

-

Resuspend the final cell pellet in 200-300 µL of FACS buffer for analysis.

-

Example Flow Cytometry Panel for TILs:

| Target | Cell Population | Fluorochrome Example |

| CD45 | All Leukocytes | BUV395 |

| CD3e | T Cells | APC-Cy7 |

| CD4 | Helper T Cells | PE-Cy7 |

| CD8a | Cytotoxic T Cells | APC |

| FoxP3 | Regulatory T Cells | PE |

| CD11b | Myeloid Cells | FITC |

| Ly6G | Neutrophils / PMN-MDSCs | PerCP-Cy5.5 |

| Ly6C | Monocytes / M-MDSCs | BV605 |

| F4/80 | Macrophages | BV786 |

Data Analysis and Expected Outcomes

Tumor Growth:

-

Plot mean tumor volume ± SEM over time for each group.

-

Expected Outcome: AB-680 monotherapy is expected to delay tumor growth compared to the vehicle control. The combination of AB-680 and anti-PD-1 is expected to result in significantly greater tumor growth inhibition than either monotherapy.[4][5]

Immune Cell Infiltration:

-

Analyze flow cytometry data to quantify changes in immune cell populations within the TME.

-

Expected Outcome: Treatment with AB-680, especially in combination with anti-PD-1, is anticipated to increase the frequency and absolute number of CD8+ T cells. An increased CD8+/Treg ratio is a common indicator of a favorable anti-tumor response. A decrease in immunosuppressive populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) may also be observed.[4][5]

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to effectively utilize the CD73 inhibitor AB-680 in syngeneic mouse models. These studies are crucial for elucidating the immunomodulatory effects of targeting the adenosine pathway and for evaluating its therapeutic potential in combination with other cancer immunotherapies. Careful execution of these protocols will yield valuable insights into the mechanism of action and preclinical efficacy of AB-680, supporting its further development as a novel cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Abstract A157: Preclinical pharmacokinetic and pharmacodynamic characterization of AB680, a small-molecule CD73 inhibitor for cancer immunotherapy | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]

- 3. ab680 - My Cancer Genome [mycancergenome.org]

- 4. arcusbio.com [arcusbio.com]

- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]

- 7. td2inc.com [td2inc.com]

- 8. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized protocol for immunophenotyping of melanoma and tumor-bearing skin from mouse - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AB-680 Administration in Pancreatic Cancer Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-680 is a potent and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase), a key enzyme in the adenosine signaling pathway.[1] In the tumor microenvironment, CD73-mediated conversion of AMP to adenosine contributes to an immunosuppressive milieu that hinders anti-tumor immune responses. Pancreatic ductal adenocarcinoma (PDAC) is characterized by a profoundly immunosuppressive microenvironment, and high CD73 expression is associated with poor prognosis.[2][3] Inhibition of CD73 with AB-680 represents a promising therapeutic strategy to restore anti-tumor immunity in pancreatic cancer.

These application notes provide detailed protocols for the administration of AB-680 in pancreatic cancer xenograft models, guidance on data collection and analysis, and expected outcomes based on preclinical studies.

Mechanism of Action of AB-680

AB-680 is a reversible and selective inhibitor of CD73. By blocking the enzymatic activity of CD73, AB-680 prevents the conversion of extracellular adenosine monophosphate (AMP) to immunosuppressive adenosine within the tumor microenvironment.[2] This reduction in adenosine levels is expected to relieve the suppression of immune cells, such as T cells and NK cells, and enhance their anti-tumor activity.[2]

Experimental Protocols

Pancreatic Cancer Xenograft Model Establishment

a. Subcutaneous Xenograft Model:

This model is suitable for routine efficacy screening of AB-680.

-

Cell Lines: Human pancreatic cancer cell lines such as PANC-1, MIA PaCa-2, or BxPC-3 are commonly used. The choice of cell line should be guided by the specific research question, considering factors like CD73 expression levels and growth characteristics.

-

Animals: Immunocompromised mice, such as athymic nude mice or NOD-SCID mice (6-8 weeks old), are required.

-

Procedure:

-

Culture selected pancreatic cancer cells to ~80% confluency.

-

Harvest and resuspend cells in a sterile, serum-free medium or PBS.

-

Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse. For improved tumor take rate, cells can be mixed with Matrigel (1:1 ratio).

-

Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

b. Orthotopic Xenograft Model:

This model more closely recapitulates the tumor microenvironment of pancreatic cancer.

-

Procedure:

-

Prepare pancreatic cancer cells as described for the subcutaneous model.

-

Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.

-

Inject 1 x 10^5 to 1 x 10^6 cells in a small volume (20-50 µL) directly into the pancreas.

-

Suture the incision and monitor the animal for recovery.

-

Tumor growth can be monitored using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

-

AB-680 Administration

-

Formulation: AB-680 can be formulated for intraperitoneal (IP) injection or oral gavage (PO). A common vehicle for IP injection is 10% DMSO + 90% SBE-b-CD in 0.9% saline. For oral gavage, a suitable vehicle should be used.

-

Dosing Regimen: Based on preclinical studies in mouse models, a dose of 10 mg/kg administered via oral gavage three times a week has been shown to be effective in reducing tumor growth.[4][5] Alternatively, IP injections every other day can be used.[6]

-

Treatment Groups:

-

Vehicle Control

-

AB-680 (10 mg/kg)

-

Standard-of-care chemotherapy (e.g., Gemcitabine + nab-Paclitaxel)

-

AB-680 + Chemotherapy combination

-

Efficacy and Pharmacodynamic Assessments

-

Tumor Growth Inhibition (TGI):

-

Measure tumor volumes 2-3 times per week.

-

Calculate TGI (%) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

-

-

Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of treatment-related toxicity.

-

Pharmacodynamic (PD) Biomarkers:

-

At the end of the study, collect tumor tissue and blood samples.

-

Tumor Tissue Analysis:

-

Immunohistochemistry (IHC) or Flow Cytometry: Analyze the infiltration of immune cells, particularly CD8+ T cells. An increase in activated CD8+ T cells is an expected pharmacodynamic effect of AB-680.[6]

-

HPLC-MS/MS: Measure intratumoral adenosine levels. A significant decrease in adenosine is a key indicator of AB-680 target engagement.[6]

-

-

Blood Analysis: Analyze plasma for relevant cytokines or other soluble markers.

-

Data Presentation

Table 1: In Vivo Efficacy of AB-680 in a Syngeneic Pancreatic Cancer Model (KPC)

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (End of Study) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | Oral gavage, 3x/week | Data not explicitly provided | - | - |

| AB-680 | 10 mg/kg, Oral gavage, 3x/week | Significantly smaller than vehicle | Significant reduction | < 0.05[6] |

Note: Specific tumor volume and TGI percentage were not available in the cited preclinical study. The study reported a significant reduction in tumor growth rate and final tumor volume.

Table 2: Pharmacodynamic Effects of AB-680 in KPC Tumors

| Analyte | Treatment Group | Result | p-value vs. Vehicle |

| Intratumoral Adenosine | AB-680 (10 mg/kg) | Significant decrease | < 0.01[6] |

| Intratumoral Activated CD8+ T cells | AB-680 (10 mg/kg) | Significant increase | < 0.05[6] |

Expected Outcomes and Troubleshooting

-

Efficacy: AB-680 monotherapy is expected to result in modest but significant tumor growth inhibition in pancreatic cancer xenograft models.[6] Combination with standard-of-care chemotherapy, such as gemcitabine and nab-paclitaxel, is hypothesized to lead to enhanced anti-tumor efficacy, as suggested by clinical trial data.[2]

-

Pharmacodynamics: Successful target engagement should be evident by a significant reduction in intratumoral adenosine levels and a corresponding increase in the infiltration and activation of cytotoxic T lymphocytes within the tumor.[6]

-

Troubleshooting:

-

Lack of Efficacy: Ensure the chosen cell line expresses sufficient levels of CD73. Verify the formulation and administration of AB-680. Consider using an orthotopic model for a more relevant tumor microenvironment.

-

Toxicity: Monitor mice for signs of toxicity (e.g., significant weight loss, lethargy). If toxicity is observed, consider adjusting the dose or frequency of administration.

-

Conclusion